2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
The molecular weight of “2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride” is 306.86100 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
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properties
IUPAC Name |
2-[bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(=O)C1=CC=C(C=C1)NCCCC)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493918 | |
Record name | 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride | |
CAS RN |
80404-52-0 | |
Record name | 2-{Bis[(~2~H_3_)methyl]amino}ethyl 4-(butylamino)benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00493918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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